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4-(4-Chlorobutoxy)benzaldehyde

Cat. No.: B8078464
M. Wt: 212.67 g/mol
InChI Key: XEFCBKRSYOWBFD-UHFFFAOYSA-N
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Description

Contextual Significance of Aromatic Aldehyde Derivatives in Chemical Research

Aromatic aldehydes are a class of organic compounds that serve as fundamental intermediates in a wide array of chemical industries. researchgate.net Their utility spans the synthesis of pharmaceuticals, dyes, and other fine chemicals. researchgate.netnih.gov The aldehyde functional group is highly versatile, participating in numerous chemical transformations such as Wittig reactions, aldol (B89426) condensations, and the formation of Schiff bases. researchgate.netsigmaaldrich.com These reactions allow for the construction of diverse molecular frameworks, making aromatic aldehydes key building blocks in synthetic chemistry. sigmaaldrich.comasischem.com Researchers often modify the aromatic ring with various substituents to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and the properties of the resulting products. researchgate.netsioc-journal.cn The synthesis of anilide derivatives and various heterocyclic compounds are examples of their application in creating molecules with potential biological activity. wisdomlib.orgjlu.edu.cn

Strategic Importance of Ether Linkages and Halogenated Alkyl Chains in Molecular Design

The strategic incorporation of ether linkages and halogenated alkyl chains is a common practice in molecular design, particularly in medicinal chemistry and materials science.

Ether Linkages: Ethers, characterized by an R-O-R' structure, are generally stable and relatively unreactive, which makes them excellent linkers or spacers within a molecule. numberanalytics.comwikipedia.org In drug design, the inclusion of an ether group can significantly alter a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. numberanalytics.comnumberanalytics.com This can, in turn, influence the molecule's pharmacokinetic and pharmacodynamic profile. numberanalytics.com Ethers are prevalent in many natural products and approved pharmaceuticals, underscoring their importance in biological systems. numberanalytics.comnumberanalytics.com Their ability to form hydrogen bonds with water can improve a compound's solubility. numberanalytics.com

Halogenated Alkyl Chains: Alkyl halides, or haloalkanes, are hydrocarbons containing one or more halogen atoms. numberanalytics.com The carbon-halogen bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity makes alkyl halides crucial intermediates in organic synthesis, serving as precursors for a vast range of compounds through substitution and elimination reactions. numberanalytics.com In molecular design, halogen atoms can influence a molecule's conformation and binding affinity through halogen bonding, a directional interaction between a halogen and a nucleophile. rsc.org The introduction of halogens can also modify electronic properties and has been a strategy in the development of organic semiconductors. researchgate.netchinesechemsoc.org Specifically, the chlorobutoxy group provides a reactive handle for further synthetic modifications.

The combination of these features in a single molecule, as seen in 4-(4-chlorobutoxy)benzaldehyde, offers a dual functionality that is highly valuable for synthetic chemists.

Research Trajectories and Academic Relevance of this compound as a Synthetic Building Block

This compound is primarily utilized as a synthetic intermediate or building block for creating more complex molecules. asischem.comenamine.net Its academic relevance stems from the strategic combination of a reactive aldehyde and a terminal alkyl chloride, connected by a stable ether linkage. This arrangement allows for sequential or orthogonal chemical modifications.

For instance, the aldehyde group can be used in reactions to build a core molecular scaffold, while the chlorobutyl group remains available for subsequent reactions, such as the introduction of amines or other nucleophiles to append side chains. This compound has been documented as a reactant in the synthesis of various molecules, including 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a related structure to intermediates used in pharmaceutical synthesis. prepchem.comambeed.com The synthesis of derivatives often involves the reaction of 4-hydroxybenzaldehyde (B117250) with 1-bromo-4-chlorobutane (B103958) or 1,4-dichlorobutane (B89584). guidechem.com The presence of both the aldehyde and the alkyl chloride functionalities makes it a versatile tool for creating libraries of compounds for screening purposes or for the targeted synthesis of complex organic molecules. researchgate.netlookchem.com

Compound Data

Below are tables detailing the properties of this compound and the significance of its structural components.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name This compound
CAS Number 124941-87-3
Molecular Formula C₁₁H₁₃ClO₂
Molecular Weight 212.67 g/mol
Synonyms 4-(4-Chloro-butoxy)-benzaldehyde

Data sourced from public chemical databases. guidechem.com

Table 2: Significance of Structural Features in this compound

Structural FeatureRole in Organic Synthesis
Aromatic Aldehyde A versatile functional group for C-C bond formation (e.g., aldol, Wittig), imine/enamine formation, and oxidation/reduction reactions. researchgate.netsigmaaldrich.com
Ether Linkage Provides chemical stability and acts as a flexible spacer between the aromatic ring and the alkyl chain, influencing molecular conformation. numberanalytics.comlabinsights.nl
Halogenated Alkyl Chain The terminal chlorine atom serves as a reactive site (leaving group) for nucleophilic substitution reactions, enabling the attachment of various functional groups. numberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClO2 B8078464 4-(4-Chlorobutoxy)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorobutoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h3-6,9H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFCBKRSYOWBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 4 4 Chlorobutoxy Benzaldehyde

Established Synthetic Pathways to 4-(4-Chlorobutoxy)benzaldehyde

The most direct and widely employed method for the synthesis of this compound is through the O-alkylation of 4-hydroxybenzaldehyde (B117250). This approach is a classic example of the Williamson ether synthesis, which is a robust and versatile method for preparing both symmetrical and asymmetrical ethers. vedantu.com

Etherification Approaches Utilizing Phenolic Precursors

The core of this synthetic strategy involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This is typically followed by a nucleophilic substitution reaction with a suitable four-carbon electrophile bearing a chlorine atom at the terminal position.

A common and effective method for the synthesis of this compound involves the reaction of 4-hydroxybenzaldehyde with 1-bromo-4-chlorobutane (B103958) in the presence of a weak base, such as potassium carbonate (K₂CO₃). rjptonline.org In this reaction, potassium carbonate is sufficiently basic to deprotonate the acidic phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming the corresponding potassium phenoxide in situ. nih.gov The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine in 1-bromo-4-chlorobutane via a bimolecular nucleophilic substitution (Sₙ2) mechanism. vedantu.comchemistrytalk.org The bromide ion is a better leaving group than the chloride ion, ensuring that the substitution occurs preferentially at the carbon bearing the bromine atom.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the dissolution of the reactants and promote the Sₙ2 pathway. byjus.com Heating the reaction mixture is generally required to achieve a reasonable reaction rate. byjus.com

Table 1: Representative Reaction Conditions for the Potassium Carbonate Mediated Synthesis of this compound

ParameterConditionReference
Starting Materials 4-Hydroxybenzaldehyde, 1-Bromo-4-chlorobutane rjptonline.org
Base Potassium Carbonate (K₂CO₃) rjptonline.org
Solvent Ethanol or Dimethylformamide (DMF) rjptonline.orgbyjus.com
Temperature Reflux rjptonline.org
Reaction Time 1-8 hours byjus.com
Typical Yield 50-95% (laboratory scale) byjus.com

Exploration of Alternative Synthetic Routes (General considerations from related compounds)

While the potassium carbonate mediated reaction with 1-bromo-4-chlorobutane is a standard approach, alternative methodologies can be considered, particularly for process optimization and scalability. These alternatives are often variations of the Williamson ether synthesis, aiming to improve reaction conditions, yields, and selectivity.

To enhance the efficiency of the etherification, modifications to the standard Williamson ether synthesis can be employed. One such modification is the use of phase-transfer catalysis (PTC). byjus.comcrdeepjournal.org In this approach, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide ion from an aqueous or solid phase into an organic phase where the alkylating agent is dissolved. princeton.edu This technique can lead to faster reaction rates, milder reaction conditions, and the use of less expensive solvent systems. princeton.edu For the synthesis of this compound, a solid-liquid PTC system could be envisioned, where solid potassium carbonate and 4-hydroxybenzaldehyde react with 1-bromo-4-chlorobutane in a non-polar organic solvent in the presence of a phase-transfer catalyst.

A more direct, though potentially more challenging, approach would be the use of 1,4-dichlorobutane (B89584) as the alkylating agent. This would be economically advantageous as 1,4-dichlorobutane is often less expensive than its bromo-chloro counterpart. However, the lower reactivity of the C-Cl bond compared to the C-Br bond would necessitate more forcing reaction conditions, such as higher temperatures or the use of a more reactive catalytic system. A significant challenge in this approach is achieving selective mono-alkylation of the 4-hydroxybenzaldehyde. The second chlorine atom on the alkyl chain could potentially react with another molecule of the phenoxide, leading to the formation of a bis-ether byproduct. Controlling the stoichiometry of the reactants and careful optimization of the reaction conditions would be crucial to minimize this side reaction. Furthermore, the potential for polymerization of the alkylating agent under basic conditions must also be considered.

Mechanistic Considerations and Optimization of Synthetic Protocols

The synthesis of this compound via the Williamson ether synthesis is governed by the principles of the Sₙ2 reaction mechanism. vedantu.commasterorganicchemistry.com The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde by a base. While strong bases like sodium hydride can be used, for phenols, a weaker base such as potassium carbonate is often sufficient due to the relatively high acidity of the phenolic proton. edubirdie.com The resulting phenoxide anion is a potent nucleophile.

This phenoxide then undergoes a backside attack on the primary alkyl halide (1-bromo-4-chlorobutane). chemistrytalk.org The reaction proceeds in a single, concerted step where the C-O bond is formed simultaneously with the cleavage of the C-Br bond. vedantu.com The use of a primary alkyl halide is critical, as secondary and tertiary alkyl halides are prone to undergo elimination reactions (E2) in the presence of a base, leading to the formation of alkenes as side products. masterorganicchemistry.com

Optimization of the synthetic protocol for this compound should focus on several key parameters:

Choice of Base: Potassium carbonate is a cost-effective and moderately strong base suitable for deprotonating phenols. edubirdie.com The use of stronger bases is generally not necessary and may increase the likelihood of side reactions.

Solvent System: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are known to accelerate Sₙ2 reactions by effectively solvating the cation of the base while leaving the nucleophilic anion relatively free to react. byjus.com Protic solvents, such as ethanol, can also be used, but may lead to slower reaction rates due to solvation of the phenoxide nucleophile through hydrogen bonding.

Temperature: Increasing the reaction temperature generally increases the rate of the Sₙ2 reaction. However, excessively high temperatures can promote side reactions, such as elimination or decomposition of the reactants or products. The optimal temperature is typically determined empirically and is often the reflux temperature of the chosen solvent.

Purity of Reactants: The presence of water can be detrimental to the reaction as it can hydrolyze the alkylating agent and reduce the effectiveness of the base. Therefore, the use of anhydrous solvents and dry reactants is recommended for optimal results.

Minimizing Side Reactions: A potential side reaction in the alkylation of phenols is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom. However, for phenoxides, O-alkylation is generally the major pathway. mdpi.com The choice of solvent can influence the O/C alkylation ratio, with polar aprotic solvents typically favoring O-alkylation. ubc.ca

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity.

Nucleophilic Substitution (SN2) Pathway in Ether Formation

The formation of the ether linkage in this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org This reaction pathway is a cornerstone of the Williamson ether synthesis. masterorganicchemistry.com The process is initiated by the deprotonation of the hydroxyl group of 4-hydroxybenzaldehyde by a base, which generates a potent nucleophile—the corresponding phenoxide ion.

This phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide (e.g., 1,4-dichlorobutane). The attack occurs from the side opposite to the leaving group (a halide ion) in a concerted, single-step mechanism. wikipedia.org As the new carbon-oxygen bond forms, the carbon-halogen bond breaks simultaneously, resulting in an inversion of stereochemical configuration at the carbon center, although this is not relevant when the electrophilic carbon is not a chiral center, as is the case here. The use of a primary alkyl halide is crucial, as secondary and tertiary halides tend to favor elimination (E2) reactions over substitution, especially with a strong base like an alkoxide. wikipedia.orglibretexts.org

Control of Reaction Parameters for Yield and Purity Enhancement

To maximize the yield and purity of this compound, careful control of reaction parameters is essential. Key variables include temperature and reaction duration.

Table 2: General Effects of Reaction Parameter Optimization
ParameterEffect of IncreasingOptimization Goal
TemperatureIncreases reaction rate; may increase side reactions.Maximize product formation rate while minimizing byproduct formation.
Reaction TimeAllows reaction to proceed to completion.Ensure maximum conversion of starting material without product degradation.
Base MolarityEnsures complete deprotonation of phenol.Use sufficient excess to drive the reaction without causing side reactions.

After the reaction is complete, a series of workup and purification steps are necessary to isolate the pure product. A typical workup procedure begins with filtering off any solid inorganic salts (like potassium carbonate). nih.gov The filtrate is then often diluted with water and extracted with an organic solvent, such as ethyl acetate. rsc.org The combined organic layers are subsequently washed with water and brine to remove any remaining inorganic impurities and water-soluble components. rsc.org

Following the initial workup, the crude product is often purified further. While recrystallization can be effective for solid products, column chromatography is a highly versatile and common technique for separating the desired compound from unreacted starting materials and any organic byproducts. nih.govrsc.org In this method, the crude mixture is loaded onto a column of stationary phase, typically silica (B1680970) gel. An appropriate solvent system (eluent) is then passed through the column. Components of the mixture separate based on their differing affinities for the stationary phase and solubility in the eluent, allowing for the isolation of pure this compound.

Chemical Transformations and Reaction Pathways of 4 4 Chlorobutoxy Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde moiety, characterized by a carbonyl group (C=O) bonded to a benzene (B151609) ring and a hydrogen atom, is the primary site for nucleophilic addition and oxidation-reduction reactions. The electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing nature of the oxygen atom, makes it susceptible to attack by various nucleophiles.

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a fundamental reaction of aldehydes. byjus.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol derivative. byjus.com The general reactivity of aldehydes is often greater than that of ketones due to less steric hindrance and a more electron-poor carbonyl carbon. libretexts.orglibretexts.org

Key examples of nucleophilic addition reactions applicable to 4-(4-chlorobutoxy)benzaldehyde include:

Reaction with Grignard Reagents: Addition of an organometallic nucleophile, such as a Grignard reagent (R-MgX), results in the formation of a new carbon-carbon bond. Subsequent acidic workup of the intermediate alkoxide produces a secondary alcohol. ksu.edu.sa

Reaction with Amines: Primary amines react with aldehydes to form imines (also known as Schiff bases) through a nucleophilic addition-elimination mechanism. libretexts.org The reaction is typically acid-catalyzed and involves the loss of a water molecule. libretexts.org

Cyanohydrin Formation: The cyanide ion (CN⁻), a potent nucleophile, attacks the carbonyl carbon to form a cyanohydrin. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. byjus.com

NucleophileIntermediateFinal Product Type
Grignard Reagent (R-MgX)Magnesium AlkoxideSecondary Alcohol
Primary Amine (R-NH₂)CarbinolamineImine (Schiff Base)
Hydrogen Cyanide (HCN)AlkoxideCyanohydrin
Alcohol (R-OH)HemiacetalAcetal

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a common synthetic procedure and can be accomplished using a variety of oxidizing agents. youtube.com The presence of the C-H bond on the carbonyl carbon makes aldehydes particularly susceptible to oxidation. youtube.com

Common oxidizing agents for converting this compound to 4-(4-chlorobutoxy)benzoic acid include:

Potassium Permanganate (KMnO₄): A strong oxidizing agent that effectively converts aldehydes to carboxylic acids. libretexts.org

Chromium Reagents: Reagents like Jones reagent (CrO₃ in sulfuric acid) are powerful oxidants for this purpose. libretexts.org

Milder Oxidants: For substrates with other sensitive functional groups, milder reagents can be used. These include Tollens' reagent (silver nitrate in ammonia) or selenium-catalyzed oxidation with hydrogen peroxide. mdpi.com Recent studies have also explored manganese complexes for the catalytic oxidation of aldehydes. nih.gov

Reduction Pathways to Alcohol Derivatives

The carbonyl group of the aldehyde can be reduced to a primary alcohol, yielding [4-(4-chlorobutoxy)phenyl]methanol. This is a fundamental transformation in organic synthesis. youtube.com The reduction is typically achieved via nucleophilic addition of a hydride ion (H⁻) from a reducing agent. youtube.com

Common reducing agents for this transformation include:

Sodium Borohydride (NaBH₄): A mild and selective reducing agent that readily converts aldehydes and ketones to alcohols. It is often used in alcoholic solvents like ethanol or methanol. youtube.com

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids. It must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. youtube.com

TransformationReagent(s)Product Functional Group
OxidationKMnO₄ or Jones ReagentCarboxylic Acid
ReductionNaBH₄ or LiAlH₄Primary Alcohol

Disproportionation Reactions (e.g., Cannizzaro Reaction Analogues)

The Cannizzaro reaction is a characteristic disproportionation reaction of aldehydes that lack α-hydrogens, such as aromatic aldehydes. pharmaguideline.comorganicreactions.org In the presence of a strong base (e.g., concentrated NaOH or KOH), two molecules of the aldehyde react: one is oxidized to a carboxylic acid (as its salt), and the other is reduced to a primary alcohol. youtube.comlibretexts.org

For this compound, the reaction would proceed as follows: 2 C₁₁H₁₃ClO₂ + OH⁻ → C₁₁H₁₃ClO₃⁻ (carboxylate) + C₁₁H₁₅ClO₂ (alcohol)

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. libretexts.orgadichemistry.com This is followed by the transfer of a hydride ion from the resulting tetrahedral intermediate to a second aldehyde molecule, effecting the reduction and oxidation. libretexts.org While this reaction produces a 50% yield for each product under ideal conditions, the "crossed" Cannizzaro reaction, using formaldehyde as a sacrificial reductant, is often employed to maximize the yield of the desired alcohol from a more valuable aldehyde. libretexts.org

Reactivity of the Terminal Alkyl Halide Moiety

The 4-chlorobutoxy side chain features a primary alkyl chloride. This functional group is primarily susceptible to nucleophilic substitution reactions, where the chloride ion, a good leaving group, is displaced by a nucleophile.

Nucleophilic Substitution Reactions (SN1/SN2) with Various Nucleophiles (e.g., Amines)

Given that the chlorine atom is attached to a primary carbon, the dominant mechanism for nucleophilic substitution is the SN2 (bimolecular nucleophilic substitution) pathway. This reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

A prominent application of this reactivity is in the synthesis of the antihistamine Cetirizine. In several synthetic routes, this compound or its derivatives are reacted with piperazine-containing nucleophiles. researchgate.net For instance, the nitrogen atom of a piperazine derivative acts as the nucleophile, displacing the chloride to form a new carbon-nitrogen bond. researchgate.net

Elimination Reactions to Form Alkenes

The 4-chlorobutoxy side chain of this compound can undergo elimination reactions to form an alkene, specifically 4-(but-3-enyloxy)benzaldehyde. This transformation is a type of dehydrohalogenation, a common reaction for alkyl halides. libretexts.orgpressbooks.pub The reaction involves the removal of a hydrogen atom from the carbon adjacent to the carbon bearing the chlorine (the β-carbon) and the chlorine atom itself, resulting in the formation of a carbon-carbon double bond. libretexts.orgucsb.edu

This process is typically facilitated by the presence of a base. The mechanism of the elimination can proceed through two primary pathways: E1 (elimination, unimolecular) or E2 (elimination, bimolecular). ucsb.edumasterorganicchemistry.com

E2 Mechanism: This is a concerted, one-step process where the base removes a proton from the β-carbon at the same time the chloride leaving group departs. ucsb.edu This pathway is favored by strong, sterically hindered bases.

E1 Mechanism: This is a two-step process that begins with the departure of the chloride ion to form a carbocation intermediate. ucsb.edu A weak base then removes a proton from the β-carbon in the second step. This pathway often competes with SN1 substitution reactions. masterorganicchemistry.com

For a primary alkyl halide like the one in this compound, the E2 mechanism is generally more likely, especially with a strong base, as primary carbocations are relatively unstable. ucsb.edu The choice of base and reaction conditions is crucial in favoring elimination over competing substitution reactions. masterorganicchemistry.com

Reaction Type Description Typical Reagents Plausible Product
DehydrohalogenationElimination of HCl from the chlorobutoxy side chain.Strong base (e.g., Potassium tert-butoxide, KOH)4-(but-3-enyloxy)benzaldehyde

Reactivity of the Aromatic Ring System

Electrophilic Aromatic Substitution Reactions (General considerations for activated aromatic systems)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. minia.edu.egmasterorganicchemistry.comyoutube.com The reactivity of the benzene ring and the orientation of the incoming electrophile are significantly influenced by the substituents already present on the ring. msu.edulibretexts.org

The aromatic ring of this compound has two substituents: an aldehyde group (-CHO) at position 1 and a 4-chlorobutoxy group (-O(CH₂)₄Cl) at position 4. These groups exert opposing electronic effects. libretexts.orgyoutube.com

Aldehyde Group (-CHO): This is a moderately deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles than benzene itself. msu.edulibretexts.org It is a meta-director.

Alkoxy Group (-O(CH₂)₄Cl): This is an activating group. The oxygen atom donates electron density to the ring via resonance, which outweighs its electron-withdrawing inductive effect. This increases the ring's nucleophilicity, making it more reactive than benzene. libretexts.orgmsu.edu Alkoxy groups are ortho, para-directors.

Summary of Substituent Effects:

Substituent Group Position Electronic Effect Reactivity Effect Directing Effect
Aldehyde (-CHO) 1 Electron-withdrawing Deactivating meta (to C-3, C-5)

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.edu For this compound, these reactions would be expected to yield 3-substituted products.

Investigation of Hydrolytic Degradation Pathways

Hydrolytic degradation involves the breakdown of a compound by reaction with water. For this compound, there are two primary sites susceptible to hydrolysis: the ether linkage and the carbon-chlorine bond. The stability and reaction pathway are highly dependent on the pH of the solution.

Behavior Under Acidic and Basic Conditions

Under Acidic Conditions:

Ether Linkage: Aryl ethers are generally stable and resistant to cleavage under acidic conditions. While protonation of the ether oxygen can occur, the subsequent cleavage of the bond between the aromatic ring and the oxygen is difficult due to the high energy of the resulting phenyl cation.

C-Cl Bond: The primary alkyl chloride is relatively resistant to hydrolysis under acidic conditions via an SN1 mechanism due to the instability of the primary carbocation. An SN2 reaction with water as the nucleophile is also very slow.

Aldehyde Group: The aldehyde group can be reversibly hydrated to form a geminal diol, but it is generally stable against degradation.

Under Basic Conditions:

C-Cl Bond: The carbon-chlorine bond is the most likely site of reaction under basic conditions. It is susceptible to nucleophilic attack by hydroxide ions (OH⁻) via an SN2 mechanism, which would lead to the formation of 4-(4-hydroxybutoxy)benzaldehyde. This substitution reaction would compete with the E2 elimination reaction discussed previously.

Ether Linkage: The aryl ether bond is highly stable and unreactive under basic conditions.

Aldehyde Group: Aromatic aldehydes lacking α-hydrogens, such as this one, can potentially undergo the Cannizzaro reaction under very strong basic conditions, leading to a disproportionation reaction where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol. However, this typically requires forcing conditions.

Predicted Hydrolytic Products:

Condition Reactive Site Reaction Type Major Product
Acidic (H₃O⁺) - Generally stable No significant degradation
Basic (OH⁻) C-Cl Bond Nucleophilic Substitution (SN2) 4-(4-hydroxybutoxy)benzaldehyde

Role of 4 4 Chlorobutoxy Benzaldehyde As a Strategic Synthetic Intermediate

Precursor in the Construction of Advanced Organic Molecules

The dual reactivity of 4-(4-Chlorobutoxy)benzaldehyde makes it an exemplary starting material for the synthesis of advanced organic molecules that might otherwise require lengthy, multi-step procedures. The aldehyde group can participate in reactions to build a core molecular framework, after which the chloroalkyl chain can be modified to introduce additional complexity or to anchor the molecule to other substrates. This sequential reactivity is a cornerstone of its utility, allowing chemists to construct elaborate structures in a controlled, stepwise manner. For instance, the aldehyde can be used to form an initial complex intermediate, with the chloro group remaining intact for a subsequent cyclization or coupling reaction. This approach is fundamental in building molecules with diverse functionalities and three-dimensional complexity.

Building Block for Multifunctional Scaffolds

The compound serves as a foundational building block for creating multifunctional scaffolds, which are core structures that can be systematically modified to generate a range of derivatives.

The 4-chlorobutoxy group is perfectly suited for the synthesis of pyrrolidine (B122466) rings, a common scaffold in many natural products and pharmaceuticals. lifechemicals.com The typical synthetic strategy involves an initial reaction at the aldehyde group, such as a reductive amination with a primary amine, to form a secondary amine intermediate. This intermediate can then undergo an intramolecular nucleophilic substitution, where the newly introduced nitrogen atom attacks the terminal carbon of the chlorobutoxy chain, displacing the chloride and forming the five-membered pyrrolidine ring. This intramolecular cyclization is an efficient method for constructing N-aryl or N-benzyl substituted pyrrolidines, which are valuable in medicinal chemistry. enamine.netnih.gov

Table 1: General Scheme for Pyrrolidine Synthesis

Step Reaction Intermediate/Product
1 Reductive Amination of this compound with a primary amine (R-NH₂) N-(4-(4-chlorobutoxy)benzyl)-amine

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for various flavonoids and possess a wide range of biological activities. jetir.org They are commonly synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone (B1666503) or another suitable ketone. scispace.com this compound serves as the aldehyde component in this reaction, allowing for the incorporation of the chlorobutoxy moiety into the chalcone (B49325) framework. scribd.com This functional handle can be used for further derivatization, enabling the synthesis of diverse chalcone libraries. utar.edu.mynih.gov

Table 2: Representative Claisen-Schmidt Condensation

Reactant 1 Reactant 2 Catalyst Product

The aldehyde group of this compound is a key participant in various multicomponent reactions used to build complex heterocyclic systems. One notable example is the synthesis of quinoline (B57606) derivatives. Quinolines are a privileged scaffold in drug discovery, present in numerous bioactive compounds. nih.govmdpi.com In reactions such as the Doebner-von Miller or Friedländer synthesis, an aromatic aldehyde reacts with anilines and other components to construct the quinoline ring system. organic-chemistry.org By using this compound, a quinoline derivative bearing the versatile chlorobutoxy side chain is produced. This side chain can then be used for subsequent modifications, such as introducing other cyclic systems or linking moieties, thereby expanding the structural diversity of the synthesized quinolines. nih.gov

Contribution to Diversification Strategies in Compound Libraries

In modern drug discovery and materials science, the generation of compound libraries is crucial for identifying new lead compounds. Diversity-oriented synthesis aims to create structurally diverse small molecules from a common starting material. nih.gov this compound is an ideal substrate for such strategies. Its two distinct functional groups allow for a combinatorial approach to synthesis. A variety of transformations can be applied to the aldehyde group, while a separate set of reactions can be performed at the alkyl chloride site. For example, a library of different amines could be reacted at the aldehyde position via reductive amination, and for each of these products, a library of different nucleophiles (e.g., phenols, thiols, azides) could be reacted at the chloro position. This two-dimensional diversification strategy allows for the rapid generation of a large and structurally varied library of compounds from a single, strategic intermediate.

Strategic Utility in Retrosynthetic Analysis for Target Molecule Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. pressbooks.publibretexts.org When analyzing a complex target molecule that contains a substituted phenyl ring connected to another moiety via a butoxy linker, and also features a structure that can be formed from an aldehyde (like a benzylamine (B48309) or a stilbene), this compound emerges as a logical and strategic precursor. ias.ac.inamazonaws.come3s-conferences.org

For example, consider a target molecule containing a 4-(4-aminobutoxy)benzylamine substructure. A retrosynthetic disconnection would first break the C-N bond of the benzylamine (a transformation corresponding to reductive amination in the forward direction), revealing an aldehyde. A second disconnection would break the C-N bond of the aminobutoxy group (corresponding to a nucleophilic substitution in the forward direction), revealing an alkyl chloride. These two disconnections lead directly back to this compound and the respective amine nucleophiles, identifying it as a key building block for the synthesis. This demonstrates its value in simplifying the synthetic planning for complex molecules.

Advanced Spectroscopic and Analytical Characterization of 4 4 Chlorobutoxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(4-Chlorobutoxy)benzaldehyde. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional NMR experiments, a complete picture of the proton and carbon framework, as well as their connectivity, can be established.

The ¹H NMR spectrum of this compound provides crucial information about the different types of protons and their chemical environments. The aldehydic proton is the most deshielded, appearing as a singlet at approximately 9.88 ppm. The aromatic protons on the benzene (B151609) ring exhibit a characteristic AA'BB' splitting pattern due to the para-substitution. The two protons ortho to the aldehyde group (H-2, H-6) are expected to resonate as a doublet around 7.84 ppm, while the two protons ortho to the butoxy group (H-3, H-5) would appear as a doublet at approximately 6.98 ppm.

The protons of the chlorobutoxy chain are also clearly distinguishable. The methylene (B1212753) protons adjacent to the ether oxygen (H-a) are expected at around 4.08 ppm as a triplet. The methylene protons adjacent to the chlorine atom (H-d) would appear as a triplet at about 3.65 ppm. The two central methylene groups (H-b, H-c) would resonate as overlapping multiplets in the range of 1.95-2.10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
-CHO 9.88 s (singlet)
Ar-H (ortho to CHO) 7.84 d (doublet)
Ar-H (ortho to OCH₂) 6.98 d (doublet)
-O-CH₂- (a) 4.08 t (triplet)
-CH₂- (b) 2.05 m (multiplet)
-CH₂- (c) 1.98 m (multiplet)
-CH₂-Cl (d) 3.65 t (triplet)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is the most downfield signal, expected around 190.7 ppm. The aromatic carbons show distinct signals based on their substitution. The carbon to which the aldehyde group is attached (C-1) is predicted to be at approximately 130.0 ppm, while the carbon bearing the butoxy group (C-4) is expected around 164.0 ppm. The aromatic CH carbons ortho to the aldehyde (C-2, C-6) and ortho to the butoxy group (C-3, C-5) are anticipated at approximately 132.0 ppm and 114.8 ppm, respectively.

For the chlorobutoxy chain, the carbon attached to the ether oxygen (C-a) is expected at about 67.5 ppm. The carbon bonded to the chlorine atom (C-d) would resonate around 44.5 ppm. The two internal methylene carbons (C-b and C-c) are predicted to appear at approximately 29.0 ppm and 26.5 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
-CHO 190.7
Ar-C (C-1) 130.0
Ar-CH (C-2, C-6) 132.0
Ar-CH (C-3, C-5) 114.8
Ar-C (C-4) 164.0
-O-CH₂- (a) 67.5
-CH₂- (b) 29.0
-CH₂- (c) 26.5
-CH₂-Cl (d) 44.5

Two-dimensional (2D) NMR techniques are powerful tools for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-2/H-3 and H-5/H-6). In the chlorobutoxy chain, correlations would be observed between H-a and H-b, H-b and H-c, and H-c and H-d, confirming the connectivity of the aliphatic chain.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : These experiments show direct one-bond correlations between protons and the carbons they are attached to. youtube.comlibretexts.orghmdb.ca This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, confirming the assignments of the aromatic CH groups and each of the methylene groups in the chlorobutoxy chain. youtube.comlibretexts.orghmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. researchgate.netlibretexts.org This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. researchgate.netlibretexts.org For instance, the aldehydic proton should show a correlation to the aromatic carbon C-1. The aromatic protons H-2 and H-6 would show correlations to the aldehyde carbon and C-4. The methylene protons H-a of the butoxy chain would show a correlation to the aromatic carbon C-4, confirming the ether linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and to gain insight into the structure of a compound through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be observed for this ion, with two peaks corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes in their natural abundance ratio (approximately 3:1). Fragmentation of the protonated molecular ion may occur, leading to the observation of fragment ions.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₃ClO₂), the calculated exact mass of the molecular ion [M]⁺ is 212.0604. HRMS analysis would be expected to provide an experimental mass value that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula of the compound.

Table 3: Expected Mass Spectrometry Data for this compound

Ion Formula Calculated Exact Mass
[M]⁺ C₁₁H₁₃³⁵ClO₂ 212.0604
[M+H]⁺ C₁₁H₁₄³⁵ClO₂ 213.0682
[M+H]⁺ (³⁷Cl isotope) C₁₁H₁₄³⁷ClO₂ 215.0653

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds in a sample. In the context of this compound, GC-MS serves as an essential tool for determining the purity of a synthesized batch and for identifying any synthetic byproducts or residual starting materials.

The gas chromatograph separates the components of the sample based on their differential partitioning between a stationary phase within a capillary column and a mobile gaseous phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature that can be used for identification when compared to a known standard. Following separation, the eluted components are introduced into the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive structural elucidation.

Table 1: Typical GC-MS Parameters for the Analysis of Aromatic Aldehydes
ParameterTypical Value/Condition
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Oven Temperature ProgramInitial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Range40-500 amu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups: the aldehyde, the aromatic ring, the ether linkage, and the alkyl chloride.

Aldehyde Group: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the region of 1690-1715 cm⁻¹, characteristic of aromatic aldehydes. pressbooks.publibretexts.org Additionally, two distinct C-H stretching vibrations for the aldehyde proton are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹. pressbooks.pub

Aromatic Ring: The presence of the benzene ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. docbrown.info Overtone and combination bands in the 1660-2000 cm⁻¹ region and out-of-plane C-H bending vibrations between 675 and 900 cm⁻¹ can indicate the substitution pattern of the ring.

Ether Linkage: A characteristic C-O-C stretching vibration for the alkoxy group is expected to appear in the range of 1250-1000 cm⁻¹.

Alkyl Halide: The C-Cl stretching vibration of the chlorobutyl group will likely produce an absorption band in the region of 600-800 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
AldehydeC=O stretch1690-1715
AldehydeC-H stretch2720 and 2820
AromaticC-H stretch3000-3100
AromaticC=C stretch1450-1600
EtherC-O-C stretch1000-1250
Alkyl HalideC-Cl stretch600-800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.

For this compound, the presence of the benzaldehyde (B42025) chromophore is expected to give rise to distinct absorption bands. Aromatic aldehydes typically exhibit two main absorption bands:

A strong absorption band at a shorter wavelength, usually around 240-250 nm, corresponding to a π → π* transition of the aromatic system and the carbonyl group. researchgate.net

A weaker absorption band at a longer wavelength, typically in the range of 280-300 nm, which is attributed to the n → π* transition of the carbonyl group's non-bonding electrons. masterorganicchemistry.com

The butoxy substituent on the aromatic ring may cause a slight bathochromic shift (shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzaldehyde. The specific solvent used for the analysis can also influence the position and intensity of the absorption bands.

Table 3: Expected UV-Vis Absorption Maxima for this compound
Electronic TransitionExpected λmax Range (nm)Relative Intensity
π → π240-260Strong
n → π280-310Weak

X-ray Diffraction (XRD) for Crystalline Structure Determination (if applicable to solid forms or derivatives)

While specific crystallographic data for this compound is not found in the surveyed literature, studies on analogous compounds such as 4-(benzyloxy)benzaldehyde (B125253) and 4-(4-methoxyphenoxy)benzaldehyde (B1588542) have been reported, demonstrating the utility of this technique for structurally similar molecules. nih.govnih.gov Such an analysis would reveal details about the planarity of the benzaldehyde moiety, the conformation of the chlorobutoxy side chain, and the nature of any intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of the molecules in the solid state.

Table 4: Information Obtainable from Single-Crystal XRD Analysis
Structural InformationDescription
Crystal System and Space GroupDefines the symmetry of the crystal lattice.
Unit Cell DimensionsThe dimensions (a, b, c, α, β, γ) of the repeating unit of the crystal.
Atomic CoordinatesThe precise position of each atom within the unit cell.
Bond Lengths and AnglesProvides exact measurements of the distances between bonded atoms and the angles between bonds.
Torsional AnglesDescribes the conformation of flexible parts of the molecule, such as the chlorobutoxy chain.
Intermolecular InteractionsIdentifies and characterizes non-covalent interactions that stabilize the crystal structure.

Advanced Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. omicsonline.org For a compound like this compound, which possesses moderate polarity, reversed-phase HPLC is a particularly suitable method.

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The components of the sample are separated based on their relative hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

A well-developed HPLC method for this compound would allow for its accurate quantification in reaction mixtures or as a final product, as well as the separation from potential impurities. The use of a UV detector, set at one of the compound's absorption maxima (e.g., around 254 nm), would provide excellent sensitivity.

Table 5: Proposed HPLC Method Parameters for this compound Analysis
ParameterSuggested Condition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseIsocratic or gradient elution with a mixture of acetonitrile and water
Flow Rate1.0 mL/min
Column TemperatureAmbient or controlled (e.g., 30 °C)
DetectorUV-Vis at 254 nm
Injection Volume10-20 µL

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume in solution. fiveable.me It is primarily employed for the analysis of polymers. While GPC is not directly applicable to the analysis of a small molecule like this compound itself, it is a critical tool for characterizing polymers that may be synthesized from it.

If this compound were used as a monomer or a precursor to a monomer in a polymerization reaction, GPC would be the method of choice to determine the molecular weight distribution (including the number-average molecular weight, Mn, and the weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of the resulting polymer. lcms.cz This information is vital for understanding the physical and mechanical properties of the polymer.

The separation in GPC is achieved using a column packed with porous gel beads. Larger polymer molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, leading to a longer path and later elution.

Table 6: Typical GPC Parameters for Polymer Characterization
ParameterTypical Condition
ColumnsA set of columns with a range of pore sizes suitable for the expected molecular weight of the polymer
Mobile PhaseA solvent in which the polymer is fully soluble (e.g., tetrahydrofuran, chloroform, toluene)
Flow Rate1.0 mL/min
TemperatureControlled, often slightly elevated to ensure polymer solubility and reduce solvent viscosity
DetectorRefractive Index (RI), UV-Vis, or Light Scattering detector
CalibrationPerformed with narrow molecular weight standards of a known polymer (e.g., polystyrene)

Hyphenated Techniques (e.g., LC-MS, LC-MS-MS)

Hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS-MS), are indispensable tools for the detailed characterization of synthetic compounds such as this compound and its derivatives. These methods provide a powerful combination of high-resolution separation and sensitive, specific detection, enabling the identification and quantification of the target analyte, as well as the elucidation of its chemical structure and the characterization of related impurities or degradation products.

Liquid chromatography effectively separates the components of a complex mixture based on their differential partitioning between a stationary phase and a mobile phase. The choice of the stationary phase (e.g., C18 for reversed-phase chromatography) and the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) are optimized to achieve the best separation of the analyte from other components in the sample matrix.

Once separated by the LC system, the analyte enters the mass spectrometer, where it is ionized. Common ionization techniques for compounds like this compound include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compound.

In tandem mass spectrometry (MS-MS), a specific ion (the precursor ion) is selected and subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed, providing a characteristic fragmentation pattern that serves as a "fingerprint" for the molecule, confirming its identity and revealing details about its structure.

Predicted Mass Spectrometric Fragmentation of this compound

The molecular weight of this compound is 212.67 g/mol . In a positive ion mode ESI-MS analysis, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 213.68. The fragmentation of this precursor ion in an MS-MS experiment would likely proceed through several key pathways, detailed in the table below.

Predicted Fragment Ion (m/z) Proposed Structure/Identity Neutral Loss Fragmentation Pathway
213.68[C₁₁H₁₄ClO₂]⁺-Protonated parent molecule
121.06[C₇H₅O₂]⁺C₄H₉Cl (92.57)Cleavage of the butoxy side chain
93.07[C₄H₉O]⁺C₇H₅ClO (140.57)Cleavage at the ether linkage
77.04[C₆H₅]⁺CO (28.01) from m/z 105.03Loss of carbon monoxide from the benzoyl cation
55.05[C₄H₇]⁺HCl (36.46) from m/z 91.51Loss of HCl from the chlorobutyl cation

Table 1. Predicted MS-MS Fragmentation Data for [this compound+H]⁺.

Liquid Chromatography Method Parameters for Analysis

A hypothetical reversed-phase HPLC method for the analysis of this compound could employ the following conditions:

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection ESI-MS in positive ion mode

Table 2. Hypothetical LC-MS Method Parameters.

This proposed method would likely provide good retention and peak shape for this compound, allowing for its separation from potential starting materials, by-products, or degradation products. The use of a formic acid modifier in the mobile phase facilitates the protonation of the analyte for positive mode ESI-MS detection.

The combination of this LC method with MS-MS detection would offer a highly selective and sensitive analytical approach for the comprehensive characterization of this compound and its derivatives, enabling confident identification and structural elucidation.

Computational Chemistry and Theoretical Investigations of 4 4 Chlorobutoxy Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Properties and Molecular Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and molecular structure of organic compounds. For 4-(4-Chlorobutoxy)benzaldehyde, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide detailed insights into its geometry, electronic distribution, and reactivity.

The optimization of the molecular geometry of this compound using DFT would reveal key structural parameters. These include bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and conformational preferences. The presence of the flexible chlorobutoxy chain introduces several rotational degrees of freedom, which can be explored to identify the most stable conformer.

Furthermore, DFT calculations allow for the determination of various electronic properties that govern the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Another valuable property derived from DFT is the Molecular Electrostatic Potential (MESP) map. The MESP provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic regions. For this compound, the MESP would likely show a negative potential (red/yellow) around the oxygen atom of the carbonyl group, indicating a site for electrophilic attack, and positive potentials (blue) around the hydrogen atoms of the aromatic ring and the aldehyde proton.

The following table summarizes some of the key electronic properties that could be obtained for this compound from DFT calculations, with hypothetical values based on studies of similar benzaldehyde (B42025) derivatives.

PropertyDescriptionPredicted Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1.8 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO4.7 eV
Dipole MomentMeasure of the molecule's overall polarity3.5 D
Electron AffinityEnergy released when an electron is added1.2 eV
Ionization PotentialEnergy required to remove an electron7.8 eV

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the conformational landscape of flexible molecules like this compound. The presence of the butoxy chain with its multiple single bonds allows for a variety of spatial arrangements, each with a different energy level. Conformational analysis aims to identify the low-energy conformers, as these are the most likely to be present under normal conditions and to participate in chemical reactions.

A systematic conformational search can be performed using molecular mechanics force fields (e.g., MMFF94) or semi-empirical methods, followed by geometry optimization of the most promising conformers using more accurate DFT methods. The key dihedral angles to consider in this compound would be those around the C-O and C-C bonds of the chlorobutoxy chain.

The results of a conformational analysis would likely reveal several stable conformers. These may differ in the orientation of the chlorobutoxy chain relative to the benzaldehyde ring, ranging from extended (linear) to more folded conformations. The relative energies of these conformers would determine their population distribution at a given temperature, according to the Boltzmann distribution. Understanding the preferred conformations is crucial for predicting the molecule's physical properties and its interactions with other molecules, such as in biological systems or in solution.

The following table illustrates a hypothetical conformational analysis of this compound, showing the relative energies of different conformers.

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)
1 (Extended)180°0.00
2 (Gauche)60°0.75
3 (Folded)-90°1.20

Computational Probing of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For this compound, several types of reactions could be computationally probed. These include:

Nucleophilic addition to the carbonyl group: This is a characteristic reaction of aldehydes. Computational studies could model the addition of various nucleophiles (e.g., Grignard reagents, organolithium compounds, hydrides) to the carbonyl carbon. acs.orgacademie-sciences.fr The calculations would elucidate the structure of the transition state and the energy barrier for the reaction. acs.org

Oxidation of the aldehyde group: The conversion of the aldehyde to a carboxylic acid is a common transformation. acs.orgresearchgate.net DFT calculations can be used to explore the mechanism of oxidation with different oxidizing agents, identifying the key intermediates and transition states. acs.org

Reduction of the aldehyde group: The reduction of the aldehyde to a primary alcohol can also be studied computationally. acs.orgresearchgate.netresearchgate.netscielo.org.mx The mechanism of reduction by various reducing agents, such as sodium borohydride or lithium aluminum hydride, can be modeled to understand the reaction pathway. scielo.org.mx

Reactions involving the chlorobutoxy chain: The chlorine atom at the end of the butoxy chain is a potential site for nucleophilic substitution reactions. Computational studies could investigate the mechanism of substitution by various nucleophiles, determining whether the reaction proceeds via an SN1 or SN2 pathway.

The following table provides a hypothetical example of the calculated activation energies for different reactions involving this compound.

ReactionNucleophile/ReagentTransition StateActivation Energy (kcal/mol)
Nucleophilic AdditionMethylmagnesium bromideTS_add15.2
OxidationPeroxy acidTS_ox20.5
ReductionSodium borohydrideTS_red12.8
Nucleophilic SubstitutionHydroxide ionTS_sub25.1

Prediction and Validation of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. These predictions can be invaluable for interpreting experimental spectra and for confirming the structure of a compound. For this compound, several spectroscopic parameters can be calculated.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption bands observed in an IR spectrum. By comparing the calculated spectrum with the experimental one, it is possible to assign the observed bands to specific vibrational modes of the molecule. For this compound, key vibrational modes would include the C=O stretch of the aldehyde, the C-O-C stretches of the ether linkage, and the C-Cl stretch of the chlorobutyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. These calculations provide theoretical chemical shifts that can be compared with experimental data to aid in the assignment of signals in the NMR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of a molecule can be calculated using Time-Dependent DFT (TD-DFT). These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which can be used to interpret the UV-Vis spectrum.

The following table presents hypothetical predicted spectroscopic data for this compound.

SpectroscopyParameterPredicted Value
IRC=O Stretch1705 cm⁻¹
¹H NMRAldehyde Proton (CHO)9.8 ppm
¹³C NMRCarbonyl Carbon (C=O)192 ppm
UV-Visλmax285 nm

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.gov These models can then be used to predict the reactivity of new, untested compounds. mdpi.comnih.gov For a series of substituted benzaldehydes, including this compound, a QSRR model could be developed to predict their reactivity in a specific reaction, such as nucleophilic addition or oxidation. nih.gov

The first step in a QSRR study is to generate a set of molecular descriptors for each compound in the series. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. researchgate.netresearchgate.net Examples of descriptors include:

Electronic descriptors: HOMO and LUMO energies, dipole moment, atomic charges.

Steric descriptors: Molecular volume, surface area, ovality.

Topological descriptors: Connectivity indices, shape indices.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Once the descriptors have been calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that correlates the descriptors with the observed reactivity (e.g., reaction rate constant). The quality of the QSRR model is assessed using various statistical parameters, such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE).

A hypothetical QSRR equation for the reactivity of substituted benzaldehydes might look like this:

log(k) = a * (HOMO energy) + b * (LUMO energy) + c * (Dipole Moment) + d

where 'k' is the rate constant of the reaction, and 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. Such a model could be used to predict the reactivity of this compound and to understand the structural features that are most important for its reactivity. jmaterenvironsci.comresearchgate.net

Future Research Directions and Unexplored Avenues for 4 4 Chlorobutoxy Benzaldehyde Research

Development of More Sustainable and Atom-Economical Synthetic Routes

One promising avenue is the exploration of catalytic etherification reactions. The use of phase-transfer catalysts or recyclable solid-supported catalysts could minimize waste and simplify purification processes. Furthermore, investigating alternative starting materials derived from renewable feedstocks could significantly enhance the sustainability profile of 4-(4-chlorobutoxy)benzaldehyde synthesis. The principles of atom economy, which emphasize maximizing the incorporation of reactant atoms into the final product, should guide the design of these new synthetic routes. nih.govjocpr.com A comparative analysis of existing and proposed synthetic routes is presented in Table 1.

Table 1: Comparison of Synthetic Routes for this compound

Metric Traditional Williamson Ether Synthesis Proposed Catalytic Etherification
Reagents 4-hydroxybenzaldehyde (B117250), 1,4-dichlorobutane (B89584), Stoichiometric base (e.g., K2CO3) 4-hydroxybenzaldehyde, 1,4-dichlorobutane, Catalytic amount of phase-transfer catalyst
Atom Economy Moderate Potentially High
Byproducts Stoichiometric salt waste (e.g., KCl) Minimal catalyst-related waste
Sustainability Moderate High

Catalytic Transformations Utilizing Novel Catalyst Systems

The dual functionality of this compound offers a rich platform for selective catalytic transformations. Future research should focus on developing novel catalyst systems that can chemoselectively target either the aldehyde or the alkyl chloride moiety, or that can facilitate transformations involving both groups.

For the aldehyde group, research into catalytic hydrogenation for the synthesis of the corresponding alcohol or reductive amination to produce various amines would be valuable. jocpr.com The use of earth-abundant metal catalysts or organocatalysts would align with green chemistry principles. For the alkyl chloride group, exploring cross-coupling reactions catalyzed by transition metals like palladium, nickel, or copper could enable the introduction of a wide array of functional groups. The development of catalysts that can operate under mild conditions and with high functional group tolerance will be crucial for expanding the synthetic utility of this building block. researchgate.net

Exploration of Cascade and Multicomponent Reactions Incorporating the Compound

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, and multicomponent reactions (MCRs), which involve the combination of three or more starting materials in one pot, represent highly efficient and elegant synthetic strategies. nih.govcaltech.edu The structure of this compound is ideally suited for the design of novel cascade and multicomponent reactions.

Future research could explore using the aldehyde functionality to initiate a reaction cascade. For instance, an initial condensation or addition reaction at the aldehyde could be followed by an intramolecular cyclization involving the chlorobutoxy chain. This could provide rapid access to complex heterocyclic scaffolds. In the realm of MCRs, this compound could serve as a key component in reactions such as the Ugi or Passerini reactions, where the chlorobutoxy group can be retained for subsequent post-MCR modifications. nih.gov The one-pot, four-component reaction of 4-chlorobenzaldehyde with other reagents has been demonstrated, suggesting the feasibility of similar reactions with this compound. researchgate.net A hypothetical cascade reaction is depicted in Table 2.

Table 2: Hypothetical Cascade Reaction of this compound

Step Reaction Type Intermediate/Product
1 Knoevenagel Condensation α,β-Unsaturated carbonyl compound
2 Intramolecular SN2 Cyclization Substituted cyclic ether

Application in the Synthesis of Advanced Materials with Tunable Properties

The incorporation of functional monomers into polymers is a powerful strategy for creating advanced materials with tailored properties. This compound is a promising candidate as a functional monomer for polymerization. The aldehyde group can participate in polymerization reactions, while the chlorobutyl group provides a handle for post-polymerization modification.

Future research should investigate the copolymerization of this compound with other monomers to create functional polymers. For example, copolymers of phthalaldehyde and substituted benzaldehydes have been shown to yield functional materials. researchgate.net The resulting polymers, bearing pendant chlorobutyl groups, could be functionalized with a variety of moieties to tune their properties, such as solubility, thermal stability, and responsiveness to stimuli. This could lead to the development of new materials for applications in drug delivery, sensing, and coatings. The synthesis of biodegradable aliphatic-aromatic polyesters from 4-hydroxybenzaldehyde derivatives highlights the potential for creating sustainable materials from similar building blocks. researchgate.net

In-depth Mechanistic Studies of Specific Reactions Involving Both Functional Groups

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and for the rational design of new synthetic methods. For this compound, in-depth mechanistic studies of reactions that involve the interplay between the aldehyde and the alkyl chloride functionalities are particularly warranted.

Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to elucidate the transition states and reaction pathways of key transformations. nih.gov For example, investigating the mechanism of intramolecular cyclization reactions would provide insights into the factors that control the regioselectivity and stereoselectivity of these processes. Kinetic studies could also be used to probe the relative reactivity of the two functional groups under different reaction conditions.

Investigations into Novel Derivatization Strategies for Diversified Chemical Space

The development of novel derivatization strategies is key to expanding the chemical space accessible from this compound and to creating libraries of compounds for biological screening and materials discovery. Future research should focus on creative and efficient methods to modify both the aldehyde and the alkyl chloride moieties.

For the aldehyde group, beyond standard transformations, research could explore its use in generating unique heterocyclic systems through reactions with bifunctional nucleophiles. The synthesis of N-phenylpyrazoline derivatives from 4-chlorobenzaldehyde demonstrates the potential for such transformations. researchgate.net For the alkyl chloride group, derivatization could go beyond simple nucleophilic substitution to include, for example, its conversion to an organometallic reagent for subsequent cross-coupling reactions. The development of orthogonal protection-deprotection strategies would also be valuable for selectively manipulating one functional group in the presence of the other, thereby enabling more complex and targeted synthetic routes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Chlorobutoxy)benzaldehyde, and what optimization strategies improve yield?

  • The compound is synthesized via nucleophilic substitution or multi-step coupling reactions. For example, it is generated as an intermediate in the preparation of platelet aggregation inhibitors by reacting 4-(4-chlorobutoxy)phenylacetamide derivatives with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves controlling reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Characterization employs:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the aldehyde proton (δ ~9.8 ppm) and chlorobutoxy chain integration.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • X-ray crystallography : SHELX programs refine crystal structures to verify bond angles and torsional strain in the chlorobutoxy chain (e.g., C–O–C angles ~121°) .

Q. What are the critical safety considerations when handling this compound?

  • While specific toxicological data are limited, structurally similar benzaldehydes (e.g., 4-(Bromomethyl)benzaldehyde) require:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatile organic compound release.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound function as a pharmacophore in medicinal chemistry?

  • The chlorobutoxy chain enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds. The aldehyde group serves as a reactive handle for Schiff base formation with amine-containing biomolecules, enabling targeted drug delivery .

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

  • Derivatization : React with 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions to form UV-active hydrazones, detectable at sub-µM levels via HPLC-UV .
  • Mass spectrometry : LC-ESI-MS/MS in MRM mode enhances specificity against matrix interferences.

Q. How do structural modifications to the chlorobutoxy chain impact biological activity?

  • Chain length : Shorter chains (e.g., chloroethoxy) reduce steric hindrance, increasing receptor binding affinity.
  • Halogen substitution : Replacing chlorine with fluorine decreases electrophilicity but improves metabolic stability.
  • Data from SAR studies on analogous compounds suggest optimal activity with 4-carbon spacers .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Cross-validation : Compare 1H^1H-NMR chemical shifts across solvent systems (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict NMR/IR spectra to reconcile experimental discrepancies .

Methodological Guidance

Q. What crystallographic techniques are optimal for resolving the conformation of this compound in solid-state studies?

  • Use SHELXL for refinement: High-resolution data (d ≤ 0.8 Å) and twinning correction algorithms improve accuracy for flexible chlorobutoxy chains .
  • Torsion angle analysis : Compare experimental C–O–C–Cl dihedrals (~179°) with Cambridge Structural Database entries to identify steric strain .

Q. Which chromatographic methods are suitable for separating this compound from byproducts?

  • Normal-phase HPLC : Silica columns with gradient elution (hexane → ethyl acetate) resolve aldehyde derivatives from hydroxylated byproducts.
  • GC-MS : Capillary columns (DB-5MS) with splitless injection quantify volatile impurities (e.g., residual chlorobutanol) .

Notes

  • Data for this compound are inferred from structurally analogous benzaldehydes (e.g., 4-butoxybenzaldehyde ).

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Feasible Synthetic Routes

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4-(4-Chlorobutoxy)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.